molecular formula C20H20N2O3 B14188283 Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- CAS No. 875147-81-2

Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-

Cat. No.: B14188283
CAS No.: 875147-81-2
M. Wt: 336.4 g/mol
InChI Key: DPBDAHAUJJMQFZ-UHFFFAOYSA-N
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Description

Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- is a complex organic compound characterized by the presence of a phenol group, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The dimethoxyphenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3,4-dimethoxy-: Shares the dimethoxyphenyl group but lacks the pyridine ring.

    Phenol, 3,5-dimethoxy-: Similar structure but with different positioning of the methoxy groups.

    Phenol, 4-[[[2,3-dimethoxyphenyl]methylene]amino]-5-methyl-2-(1-methylethyl)-: Contains a similar phenol group but with additional substituents.

Uniqueness

Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- is unique due to the combination of the phenol, pyridine, and dimethoxyphenyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

875147-81-2

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-[[[5-(3,4-dimethoxyphenyl)pyridin-3-yl]amino]methyl]phenol

InChI

InChI=1S/C20H20N2O3/c1-24-19-7-6-15(10-20(19)25-2)16-9-17(13-21-12-16)22-11-14-4-3-5-18(23)8-14/h3-10,12-13,22-23H,11H2,1-2H3

InChI Key

DPBDAHAUJJMQFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)NCC3=CC(=CC=C3)O)OC

Origin of Product

United States

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